7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, a thiazole ring, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated ketone.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiazole ring, leading to the formation of corresponding oxides or sulfoxides.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group and the methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varied functional groups.
Scientific Research Applications
7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3-(thiazol-4-yl)-2-methyl-4H-chromen-4-one: Similar structure but lacks the trifluoromethyl group.
7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-quinolin-4-one: Similar structure but with a quinoline core instead of chromenone.
7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-coumarin-4-one: Similar structure but with a coumarin core.
Uniqueness
The presence of the trifluoromethyl group in 7-methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
7-methoxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c1-20-7-2-3-8-10(4-7)21-13(14(15,16)17)11(12(8)19)9-5-22-6-18-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMCEDXNPSULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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